Cas no 866589-65-3 (3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
- 3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
- CCG-132791
- 3-benzoyl-6,7-dimethoxy-1-(3-methoxybenzyl)quinolin-4(1H)-one
- F1604-0171
- 866589-65-3
- AKOS001830626
- 3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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- Inchi: 1S/C26H23NO5/c1-30-19-11-7-8-17(12-19)15-27-16-21(25(28)18-9-5-4-6-10-18)26(29)20-13-23(31-2)24(32-3)14-22(20)27/h4-14,16H,15H2,1-3H3
- InChI Key: QBNVIVQUVDOPRB-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC(OC)=C2)C2=C(C=C(OC)C(OC)=C2)C(=O)C(C(=O)C2=CC=CC=C2)=C1
Computed Properties
- Exact Mass: 429.15762283g/mol
- Monoisotopic Mass: 429.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 65.1Ų
3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1604-0171-2μmol |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-5μmol |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-10μmol |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-20μmol |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-1mg |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-2mg |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-3mg |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-4mg |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-5mg |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1604-0171-10mg |
3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one |
866589-65-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
Recent Advances in the Study of 3-Benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS: 866589-65-3)
The compound 3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS: 866589-65-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique quinolin-4-one scaffold, has been investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and anti-inflammatory activity. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its utility in drug discovery pipelines.
One of the key findings from the latest research is the compound's ability to selectively inhibit specific protein kinases involved in inflammatory pathways. In vitro studies have demonstrated that 3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one exhibits potent inhibitory activity against kinases such as p38 MAPK and JNK, which are critical mediators of cellular stress responses. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Furthermore, structural-activity relationship (SAR) studies have identified key functional groups that contribute to its binding affinity and selectivity, providing valuable insights for further optimization.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and in vivo efficacy. Preclinical studies in animal models of inflammation have shown promising results, with the compound demonstrating significant reduction in pro-inflammatory cytokine levels and amelioration of tissue damage. These outcomes highlight its potential for translational applications, although further studies are required to address challenges related to bioavailability and metabolic stability. Advanced formulation strategies, such as nanoparticle-based delivery systems, are currently being explored to enhance its therapeutic index.
The synthesis and scalability of 3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, facilitating its availability for large-scale biological testing. Additionally, computational modeling and molecular docking studies have provided deeper insights into its binding interactions with target proteins, aiding in the rational design of derivatives with improved efficacy and reduced off-target effects.
In conclusion, the latest research on 3-benzoyl-6,7-dimethoxy-1-(3-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one underscores its potential as a versatile scaffold in medicinal chemistry. Its dual role as a kinase inhibitor and anti-inflammatory agent positions it as a promising candidate for further development. Future studies should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications to other disease models, such as cancer and neurodegenerative disorders. The ongoing exploration of this compound exemplifies the dynamic interplay between chemical synthesis, biological evaluation, and drug development in the pursuit of novel therapeutics.
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